4,5-Dibromo-2-(m-tolyl)pyridazin-3(2H)-one
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Overview
Description
4,5-Dibromo-2-(m-tolyl)pyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-(m-tolyl)pyridazin-3(2H)-one typically involves the bromination of a pyridazinone precursor. The reaction conditions may include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the dibromo groups to other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to a variety of substituted pyridazinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce a wide range of substituted pyridazinones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-(m-tolyl)pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dichloro-2-(m-tolyl)pyridazin-3(2H)-one
- 4,5-Difluoro-2-(m-tolyl)pyridazin-3(2H)-one
- 4,5-Diiodo-2-(m-tolyl)pyridazin-3(2H)-one
Uniqueness
4,5-Dibromo-2-(m-tolyl)pyridazin-3(2H)-one is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets.
Properties
Molecular Formula |
C11H8Br2N2O |
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Molecular Weight |
344.00 g/mol |
IUPAC Name |
4,5-dibromo-2-(3-methylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C11H8Br2N2O/c1-7-3-2-4-8(5-7)15-11(16)10(13)9(12)6-14-15/h2-6H,1H3 |
InChI Key |
PCFQFTWDXDICMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=C(C=N2)Br)Br |
Origin of Product |
United States |
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